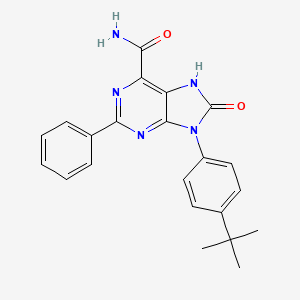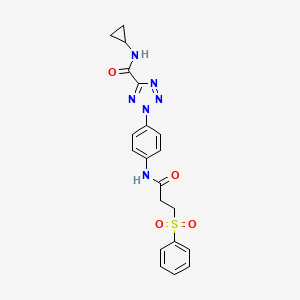![molecular formula C21H19N9 B2943032 6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile CAS No. 2380194-11-4](/img/structure/B2943032.png)
6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring and a triazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a triazole ring, and a diazepane ring . The exact arrangement of these rings and their substituents would determine the compound’s physical and chemical properties. Unfortunately, detailed structural information for this specific compound is not available in the literature.Future Directions
Given the potential biological activities of triazole derivatives , this compound could be of interest for further study in the field of medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological systems.
properties
IUPAC Name |
6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N9/c22-14-17-5-1-6-18(24-17)28-10-3-11-29(13-12-28)20-8-7-19-25-26-21(30(19)27-20)16-4-2-9-23-15-16/h1-2,4-9,15H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIIJQLXVBOVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942950.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2942951.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)
![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)

![2-Pyrimidin-2-yl-2-azabicyclo[2.2.1]heptane](/img/structure/B2942963.png)


![2-(2-Bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2942967.png)


![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)